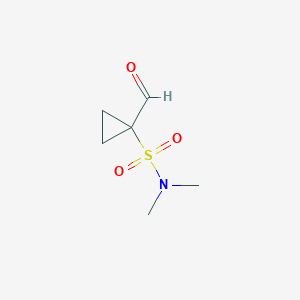![molecular formula C22H17NO4 B2729948 [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate CAS No. 568573-46-6](/img/structure/B2729948.png)
[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as benzamides and is commonly used as a building block in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells, such as enzymes, receptors, or nucleic acids. The exact nature of these interactions and the resulting biochemical and physiological effects are still under investigation.
Biochemical and physiological effects:
The biochemical and physiological effects of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate are dependent on the specific application and the target of the compound. For example, in the synthesis of anticancer agents, the compound may induce cell death by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and proliferation. In the synthesis of antibiotics, the compound may inhibit bacterial cell wall synthesis or interfere with bacterial DNA replication. The exact biochemical and physiological effects of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate in different applications are still being explored.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate in lab experiments is its versatility as a building block in the synthesis of various biologically active compounds. The compound is also relatively easy to synthesize and purify, making it a convenient starting material for many applications. However, one limitation of using [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate is its potential toxicity and the need for appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are many possible future directions for the study of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate. One area of interest is the development of new synthetic methods for the compound and its derivatives, which could lead to the discovery of new biologically active compounds. Another area of interest is the investigation of the mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate and its derivatives, which could provide insights into the design of more effective drugs and therapies. Finally, the use of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate in biosensing and bioimaging applications is an area of growing interest, and further research in this area could lead to the development of new diagnostic tools and imaging agents.
Synthesemethoden
The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate involves the reaction of 4-formylbenzoic acid with 2-phenylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate has been used in various scientific research applications, including the synthesis of biologically active compounds such as anticancer agents, antibiotics, and antiviral agents. The compound has also been used as a ligand in the preparation of metal complexes for catalytic and sensing applications. In addition, [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate has been used as a starting material for the synthesis of fluorescent dyes for bioimaging and biosensing applications.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-14-16-10-12-18(13-11-16)22(26)27-15-21(25)23-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMRFJDRDHQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide](/img/structure/B2729877.png)
![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)



![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2729886.png)
![7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2729887.png)